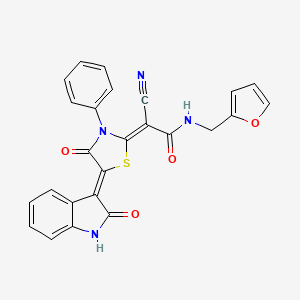

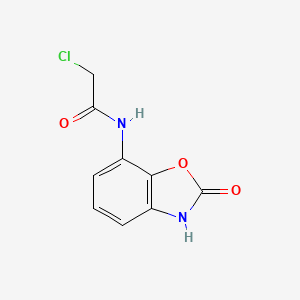

![molecular formula C17H15NO3S B3012353 N-(benzo[b]thiophen-5-yl)-2,5-dimethoxybenzamide CAS No. 955812-00-7](/img/structure/B3012353.png)

N-(benzo[b]thiophen-5-yl)-2,5-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(benzo[b]thiophen-5-yl)-2,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C17H15NO3S and its molecular weight is 313.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Histone Deacetylase Inhibitors

N-(benzo[b]thiophen-5-yl)-2,5-dimethoxybenzamide derivatives have been investigated for their potential as histone deacetylase inhibitors. These compounds, including N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, show promise in inhibiting histone deacetylases, with applications in cancer therapy. For instance, the thiophene substituted derivative exhibited significant antiproliferative activity against human cancer cell lines, indicating its potential as a therapeutic agent for human breast cancer (Jinhong Feng et al., 2011).

Sigma-2 Receptor Probes

The compound and its analogs have been explored as sigma-2 receptor probes, offering insights into the binding affinity and function of sigma-2 receptors. This research has implications for understanding receptor function in various neurological and psychiatric conditions (Jinbin Xu et al., 2005).

Corrosion Inhibition

Methoxy-substituted phenylthienylbenzamidines, related to this compound, have been evaluated as corrosion inhibitors for carbon steel in hydrochloric acid medium. These compounds demonstrate significant inhibition efficiency, making them valuable in the field of corrosion protection (A. Fouda et al., 2020).

Photocyclization Studies

Research on 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives, closely related to this compound, highlights their thermally irreversible and fatigue-resistant photochromic properties. These studies contribute to the development of materials with potential applications in optical data storage and photo-switchable devices (K. Uchida et al., 1990).

Supramolecular Aggregation

The study of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides provides insights into their molecular conformations and modes of supramolecular aggregation. This research is significant for understanding the structural basis of molecular interactions and designing novel materials with tailored properties (B. K. Sagar et al., 2018).

Mécanisme D'action

Target of Action

The primary target of N-(1-benzothiophen-5-yl)-2,5-dimethoxybenzamide is the Amyloid beta A4 protein . This protein plays a crucial role in the pathogenesis of Alzheimer’s disease .

Mode of Action

N-(1-benzothiophen-5-yl)-2,5-dimethoxybenzamide, also known as Edonerpic, exhibits neuroprotective properties . It has been demonstrated that this compound prevents neurodegeneration induced by Amyloid-beta protein . Accumulation of Amyloid-beta protein is considered central to the pathogenesis of Alzheimer’s disease . The neuroprotective properties of this compound were also observed in a mutant tau-induced Alzheimer’s disease model . In addition to these neuroprotective properties, Edonerpic also promotes neurite outgrowth .

Biochemical Pathways

The compound affects the biochemical pathway involving the Amyloid-beta protein . By preventing the neurodegeneration induced by this protein, it can potentially alter the progression of Alzheimer’s disease .

Pharmacokinetics

It is known that the compound has neuroprotective properties, suggesting that it can cross the blood-brain barrier .

Result of Action

The primary result of the action of N-(1-benzothiophen-5-yl)-2,5-dimethoxybenzamide is the prevention of neurodegeneration induced by Amyloid-beta protein . This can potentially slow down the progression of Alzheimer’s disease .

Action Environment

The action of N-(1-benzothiophen-5-yl)-2,5-dimethoxybenzamide is influenced by the environment within the brain, particularly the presence of Amyloid-beta protein

Propriétés

IUPAC Name |

N-(1-benzothiophen-5-yl)-2,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S/c1-20-13-4-5-15(21-2)14(10-13)17(19)18-12-3-6-16-11(9-12)7-8-22-16/h3-10H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFJAMRCAGMJGGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)NC2=CC3=C(C=C2)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[cyano(2,3-dimethoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B3012282.png)

![N-mesityl-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3012283.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3012286.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenylbutanamide](/img/structure/B3012287.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B3012289.png)

![2-(8-Oxo-7H-imidazo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B3012293.png)